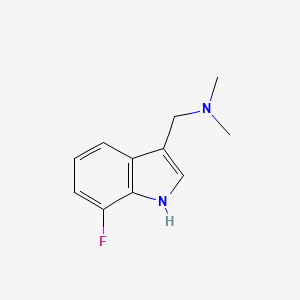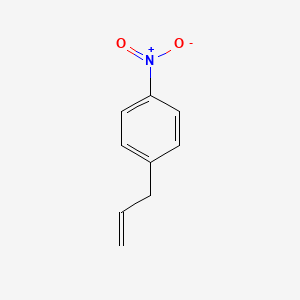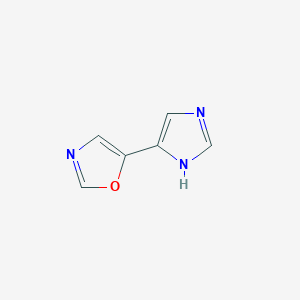
2-Propenenitrile, 3-amino-3-(4-chlorophenyl)-
Vue d'ensemble
Description
2-Propenenitrile, 3-amino-3-(4-chlorophenyl)- is an organic compound with the molecular formula C9H7ClN2 It is a derivative of propenenitrile, featuring an amino group and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 3-amino-3-(4-chlorophenyl)- typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by cyclization to yield the desired product. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenenitrile, 3-amino-3-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for the chlorophenyl group.
Major Products Formed
Oxidation: Formation of corresponding nitrile oxides.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Propenenitrile, 3-amino-3-(4-chlorophenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propenenitrile, 3-amino-3-(4-chlorophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenenitrile, 3-amino-3-(3-chlorophenyl)
- 2-Propenenitrile, 3-amino-3-(4-bromophenyl)
- 2-Propenenitrile, 3-amino-3-(4-fluorophenyl)
Uniqueness
2-Propenenitrile, 3-amino-3-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C9H7ClN2 |
|---|---|
Poids moléculaire |
178.62 g/mol |
Nom IUPAC |
3-amino-3-(4-chlorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2 |
Clé InChI |
KJYOCBARUBWAHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=CC#N)N)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Bromo-5-methyl-4H-pyrrolo[2,3-d]thiazole](/img/structure/B8794602.png)

![5-(Chloromethyl)benzo[b]thiophene](/img/structure/B8794608.png)


